1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a complex organic compound characterized by a tetrazole ring, a urea moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is , with a molecular weight of approximately 380.4 g/mol. The presence of the tetrazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles can serve as bioisosteres for carboxylic acids, enhancing the binding affinity to biological targets. The specific classification of this compound can be found under its CAS number 941875-48-5, which is used for chemical substance identification.
The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated platforms to enhance efficiency and yield.
The molecular structure of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea features:
The compound's structural representation can be depicted using SMILES notation: COc1ccc(CCNC(=O)NCc2nnnn2-c2ccc(C)c(C)c2)cc1.
The primary reactions involving 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea include:
These reactions are essential for understanding the compound's reactivity and potential interactions within biological systems.
The mechanism of action for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves:
This mechanism suggests potential applications in drug design aimed at modulating enzymatic activity or receptor signaling pathways.
The physical and chemical properties of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea include:
These properties are crucial for determining solubility profiles and stability under various conditions.
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea has potential applications in:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: